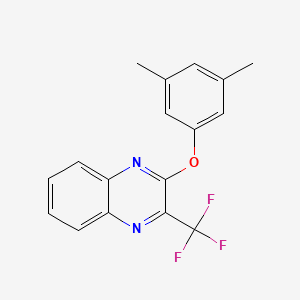
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, commonly referred to as 3,5-DMQX, is a synthetic, organic compound with a wide range of applications in the scientific research field. It is a member of the quinoxaline family, which is composed of heterocyclic compounds with a seven-membered ring structure. 3,5-DMQX is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Quinoxaline derivatives, including compounds like 2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, are known for their remarkable chemical, biological, and physical properties. They have wide-ranging applications in the synthesis of dyes, electroluminescent materials, and organic semiconductors. A study by Yang et al. (2020) highlights an innovative high-throughput screening method for optimizing the synthesis conditions of these derivatives, demonstrating the potential for efficient and scalable production of functional quinoxaline substances for various chemical and pharmaceutical applications (Yang et al., 2020).
Photochemical Applications
The quinoxaline derivatives are also employed in photochemical applications. For example, Bulut et al. (2010) discuss the use of a quinoxaline derivative as a photosensitizer for photoinitiated polymerization processes. This has implications in the field of polymer chemistry, particularly in the development of new materials and coatings (Bulut, Gunbas, & Toppare, 2010).
Crystal Structure and Molecular Dynamics
The study of crystal structures of quinoxaline derivatives, such as the one conducted by Abad et al. (2020), provides insights into the molecular interactions and stability of these compounds. Their research on the crystal structure, Hirshfeld surface analysis, and molecular dynamics of 2-(benzyloxy)-3-phenylquinoxaline, a similar compound, helps in understanding the physical and chemical properties of quinoxaline derivatives (Abad et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives have been studied for their potential as corrosion inhibitors. A study by Zarrouk et al. (2014) on different quinoxaline compounds, including their application as corrosion inhibitors for copper, indicates the usefulness of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-16-15(17(18,19)20)21-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUTTSHSPUPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
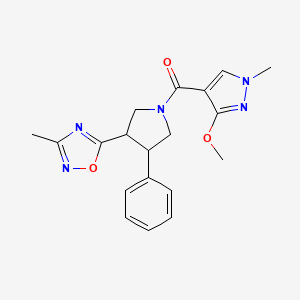
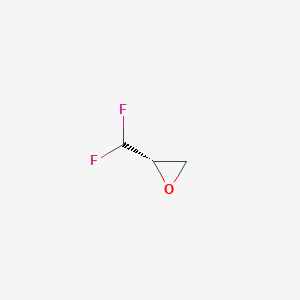

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)
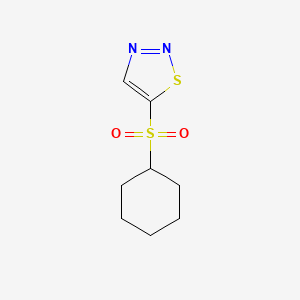
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)


![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
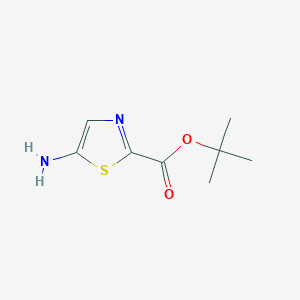
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)
